molecular formula C11H13NO3 B134870 Phenylpropionylglycine CAS No. 56613-60-6

Phenylpropionylglycine

Cat. No.: B134870
CAS No.: 56613-60-6
M. Wt: 207.23 g/mol
InChI Key: XHSURMJJKAFELI-UHFFFAOYSA-N
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Description

Hydrocinnamoylglycine is a compound that belongs to the class of hydroxycinnamic acid derivatives These compounds are known for their diverse biological activities and are commonly found in various plants Hydrocinnamoylglycine is characterized by the presence of a hydroxycinnamoyl group attached to a glycine molecule

Scientific Research Applications

Hydrocinnamoylglycine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of Phenylpropionylglycine are the adiponectin and peroxisome proliferator-activated receptor (PPAR) . These targets play a crucial role in adipocyte differentiation and lipid metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the adiponectin-PPAR pathway . This interaction results in the suppression of lipid droplet accumulation during the adipogenic differentiation of 3T3-L1 cells . It also leads to the down-regulation of lipogenic genes such as acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn) .

Biochemical Pathways

The affected pathway is the adiponectin-PPAR signaling pathway . The suppression of this pathway by this compound leads to a decrease in the expression of adipogenesis and metabolism-related gene sets . This, in turn, affects downstream processes related to lipid metabolism and adipocyte differentiation .

Pharmacokinetics

As a gut bacteria-derived metabolite , it is likely that its absorption, distribution, metabolism, and excretion are influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of lipid droplet accumulation during the adipogenic differentiation of 3T3-L1 cells . This is attributed to the down-regulation of lipogenic genes such as Acc1 and Fasn .

Action Environment

Environmental factors, particularly the composition of the gut microbiota, can influence the action, efficacy, and stability of this compound . The gut microbiota provide numerous types of metabolites that humans cannot produce and have a significant impact on host metabolism .

Biochemical Analysis

Biochemical Properties

Phenylpropionylglycine plays a significant role in biochemical reactions, particularly in the context of adipogenesis. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, which are involved in lipid metabolism . Additionally, this compound has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of genes related to adipogenesis and metabolism . These interactions highlight the compound’s potential as a modulator of metabolic processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In preadipocyte-to-adipocyte differentiation models, this compound has been observed to suppress lipid droplet accumulation, indicating its role in inhibiting adipogenesis . This suppression is associated with the downregulation of lipogenic genes such as acetyl CoA carboxylase 1 and fatty acid synthase . Furthermore, this compound influences cell signaling pathways, particularly the adiponectin-PPAR pathway, which plays a crucial role in regulating adipogenesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound exerts its effects by binding to and inhibiting the activity of enzymes involved in lipid metabolism, such as acetyl CoA carboxylase 1 and fatty acid synthase . Additionally, it modulates gene expression by downregulating the PPAR signaling pathway, which is essential for adipogenesis . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to maintain its inhibitory effects on adipogenesis over extended periods, suggesting its stability in in vitro models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent inhibition of adipogenesis, with higher doses leading to more pronounced effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful consideration of dosage in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl CoA carboxylase 1 and fatty acid synthase, influencing the metabolic flux and levels of metabolites involved in adipogenesis . Additionally, this compound’s interaction with the PPAR signaling pathway further underscores its role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is likely transported into cells via amino acid transporters and may accumulate in specific tissues where it exerts its metabolic effects . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is likely localized within cellular compartments involved in lipid metabolism, such as the cytoplasm and mitochondria . The presence of specific targeting signals or post-translational modifications may direct this compound to these compartments, where it can interact with enzymes and other biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocinnamoylglycine typically involves the esterification of hydroxycinnamic acid with glycine. One common method is the use of hydroxycinnamoyltransferases, which are enzymes that transfer hydroxycinnamoyl units from an activating residue such as coenzyme A to an acceptor molecule, in this case, glycine . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of hydrocinnamoylglycine can be achieved through biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. This approach leverages the natural biosynthetic pathways of hydroxycinnamic acids in plants and microorganisms .

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamoylglycine undergoes various chemical reactions, including:

    Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the hydroxycinnamoyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acid chlorides or anhydrides are often used in esterification reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Esters and ethers.

Comparison with Similar Compounds

Hydrocinnamoylglycine can be compared with other hydroxycinnamic acid derivatives such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Phenylpropionylglycine can be achieved through a multistep reaction involving the condensation of glycine and phenylpyruvic acid followed by reduction and esterification.", "Starting Materials": [ "Glycine", "Phenylpyruvic acid", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of glycine and phenylpyruvic acid in the presence of sulfuric acid to form phenylpropionylglycine", "Step 2: Reduction of the imine group in phenylpropionylglycine using sodium borohydride to form phenylpropionylglycine hydrazone", "Step 3: Esterification of phenylpropionylglycine hydrazone with methanol in the presence of sulfuric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide solution", "Step 5: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, Phenylpropionylglycine" ] }

CAS No.

56613-60-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(3-oxo-3-phenylpropyl)amino]acetic acid

InChI

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15)

InChI Key

XHSURMJJKAFELI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNCC(=O)O

20989-69-9

physical_description

Solid

Pictograms

Corrosive

Synonyms

N-(1-oxo-3-phenylpropyl)glycine;  (3-Phenylpropionyl)glycine;  N-(3-Phenylpropanoyl)glycine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-Phenylpropionylglycine and why is it relevant in medical research?

A1: 3-Phenylpropionylglycine (PPG) is a metabolite produced by the body following the breakdown of 3-phenylpropionic acid (PPA). PPA itself originates from two primary sources: (1) anaerobic bacterial metabolism in the gut [], and (2) the body's own metabolism of phenylalanine, particularly during the breakdown of fatty acids []. PPG is significant in medical research primarily as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [, , , , , ].

Q2: How does MCAD deficiency lead to elevated 3-Phenylpropionylglycine levels?

A2: MCAD is an enzyme essential for the breakdown of medium-chain fatty acids. Individuals with MCAD deficiency cannot properly process these fatty acids. This leads to a build-up of metabolic intermediates, including PPA. Consequently, the body increases its production of PPG, making it a detectable marker in urine for MCAD deficiency [, , , , , , ].

Q3: Are there limitations to using 3-Phenylpropionylglycine as the sole diagnostic marker for MCAD deficiency?

A3: Yes, there are limitations. Firstly, PPG production relies on the gut bacteria capable of producing PPA. Research indicates that infants younger than three to four months often lack sufficient gut colonization by these specific bacteria, making PPG analysis unreliable for early diagnosis of MCAD deficiency in this age group []. Secondly, other conditions like Abcb11 deficiency can also lead to elevated PPG levels due to impaired fatty acid oxidation []. Therefore, relying solely on PPG as a diagnostic marker can be misleading.

Q4: What other metabolites are useful for diagnosing MCAD deficiency?

A4: In addition to PPG, other metabolites are valuable markers for MCAD deficiency. These include: * n-Hexanoylglycine (HG): Considered an endogenous metabolite directly linked to MCAD deficiency, HG consistently elevates in urine samples of affected individuals, even newborns []. * Octanoylcarnitine: This metabolite is found elevated in both plasma and urine of MCAD deficient patients []. * Cis-4-Decenoic acid: This medium-chain fatty acid is specifically elevated in blood spots of individuals with MCAD deficiency [].

Q5: Are there any alternative diagnostic methods for MCAD deficiency?

A5: Yes, beyond metabolite analysis, enzymatic analysis of heart tissue can be used to diagnose MCAD deficiency, even retrospectively after death, as demonstrated in a case where tissue was stored for five years []. Additionally, genetic testing can identify specific mutations in the MCAD gene, confirming the diagnosis [].

Q6: Can 3-Phenylpropionylglycine levels be influenced by external factors?

A6: Yes, external factors can influence PPG levels. For example, consumption of food containing medium-chain triglycerides can lead to increased urinary suberylglycine, another metabolite, potentially complicating the diagnosis of MCAD deficiency [, ].

Q7: What analytical methods are used to measure 3-Phenylpropionylglycine levels?

A7: Various analytical methods are employed to measure PPG levels:* Gas Chromatography-Mass Spectrometry (GC/MS): This highly sensitive and specific method is widely used for quantifying PPG in urine [, ]. It allows simultaneous measurement of multiple metabolites, including HG and suberylglycine []. * Stable Isotope Dilution - GC/MS: This technique offers enhanced accuracy by using stable isotope-labeled internal standards for PPG quantification [, ].* High-Performance Liquid Chromatography (HPLC): A simpler method for detecting PPG in urine, particularly valuable in diagnosing inherited MCAD deficiency [].

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